molecular formula C12H20N4O B4416091 N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea

N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea

Katalognummer B4416091
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: CUUHSHWXWNKYDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in many cellular processes, including cell growth, proliferation, differentiation, and apoptosis. CX-4945 has been identified as a potential therapeutic agent for cancer and other diseases, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Wirkmechanismus

N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea inhibits CK2 by binding to the ATP-binding site of the kinase and preventing its phosphorylation activity. CK2 is a constitutively active kinase that is overexpressed in many types of cancer, and its inhibition by this compound leads to the suppression of oncogenic signaling pathways and the induction of apoptosis in cancer cells. This compound has also been shown to modulate the activity of other proteins, such as p53, NF-kB, and Hsp90, which are involved in cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the modulation of oncogenic signaling pathways, and the suppression of inflammation and fibrosis. This compound has also been shown to have neuroprotective effects, such as the inhibition of tau hyperphosphorylation and the reduction of amyloid beta production, which are associated with Alzheimer's disease and other neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea has several advantages for lab experiments, including its high potency and selectivity for CK2, its well-established synthesis method, and its ability to inhibit CK2 in both in vitro and in vivo models. However, this compound also has some limitations, such as its poor solubility in water and its potential off-target effects on other kinases and proteins. These limitations can be overcome by using appropriate solvents and controls in lab experiments, and by further optimizing the structure and pharmacokinetics of this compound.

Zukünftige Richtungen

N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea has several potential future directions for research and development, including the identification of new CK2 inhibitors with improved potency, selectivity, and pharmacokinetics, the exploration of this compound as a combination therapy with chemotherapy and other targeted agents, the investigation of this compound as a therapeutic agent for neurodegenerative disorders and other non-cancer diseases, and the development of this compound as a diagnostic and prognostic biomarker for cancer and other diseases. These future directions will require further research and collaboration between academia, industry, and regulatory agencies.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory, anti-fibrotic, and neuroprotective effects, and to be a potential therapeutic agent for Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders.

Eigenschaften

IUPAC Name

1-cyclohexyl-3-[2-(1H-imidazol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-12(16-10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h8-10H,1-7H2,(H,13,15)(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUHSHWXWNKYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.